molecular formula C12H12ClNO3 B11724543 Methyl 4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate

Methyl 4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate

Cat. No.: B11724543
M. Wt: 253.68 g/mol
InChI Key: ZDKJGQQTDDIJEF-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a 4-chlorophenyl group attached to the pyrrolidine ring, which is further substituted with a methyl ester and a ketone group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to form the pyrrolidine ring. The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, industrial methods may employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chlorophenyl)sulfone
  • Methyl 4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxamide
  • Methyl 4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Uniqueness

Methyl 4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate is unique due to its specific substitution pattern and the presence of both ester and ketone functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

methyl 4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C12H12ClNO3/c1-17-12(16)10-9(6-14-11(10)15)7-2-4-8(13)5-3-7/h2-5,9-10H,6H2,1H3,(H,14,15)

InChI Key

ZDKJGQQTDDIJEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(CNC1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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